molecular formula C10H18N2O3 B15274219 Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate

Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate

Cat. No.: B15274219
M. Wt: 214.26 g/mol
InChI Key: ATYJMAYGYHITHM-UHFFFAOYSA-N
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Description

Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate typically involves the reaction of piperidine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate, with a chemical formula of C10_{10}H18_{18}N2_{2}O3_{3} and a molecular weight of approximately 214.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and applications based on recent studies and findings.

The compound is characterized by the following properties:

PropertyValue
CAS Number1021000-92-9
Molecular FormulaC10_{10}H18_{18}N2_{2}O3_{3}
Molecular Weight214.26 g/mol
StructureStructure

This compound exhibits various biological activities primarily attributed to its structural components, particularly the piperidine moiety. Piperidine derivatives have been noted for their role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Pharmacological Studies

  • Antiparasitic Activity : Research indicates that compounds with structural similarities to this compound show promise against Cryptosporidium parasites, which are responsible for cryptosporidiosis. The compound's efficacy was assessed using an in vitro model, revealing potential as a therapeutic agent against this pathogen .
  • Neuropharmacological Effects : The piperidine structure is known to influence neurotransmitter pathways, which could suggest potential applications in treating neurological disorders. Studies have indicated that related compounds can modulate dopamine and serotonin receptors, leading to anxiolytic and antidepressant effects .
  • Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in various models, suggesting that this compound may also possess such activity. This effect is crucial in managing conditions like arthritis and other inflammatory diseases .

Study on Antiparasitic Efficacy

A recent study evaluated the antiparasitic activity of piperidine derivatives, including this compound. The results showed that these compounds could effectively inhibit the growth of Cryptosporidium in vitro with EC50_{50} values comparable to existing treatments but with improved safety profiles against hERG ion channel inhibition .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study found that certain modifications in the piperidine ring enhanced binding affinity to serotonin receptors, indicating potential for developing new antidepressants based on this scaffold .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-[(2-oxo-2-piperidin-1-ylethyl)amino]acetate

InChI

InChI=1S/C10H18N2O3/c1-15-10(14)8-11-7-9(13)12-5-3-2-4-6-12/h11H,2-8H2,1H3

InChI Key

ATYJMAYGYHITHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC(=O)N1CCCCC1

Origin of Product

United States

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